molecular formula C25H23BrP+ B12059834 benzyl(triphenyl)phosphanium;hydrobromide

benzyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12059834
M. Wt: 434.3 g/mol
InChI Key: WTEPWWCRWNCUNA-UHFFFAOYSA-N
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Description

Benzyl(triphenyl)phosphanium;hydrobromide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium cation, paired with a hydrobromide anion. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction, which is a key method for the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and can be accelerated using microwave irradiation. The optimized conditions involve heating the mixture at 60°C for 30 minutes, resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and optimizing reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone.

Common Reagents and Conditions

The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether .

Major Products

The major products of reactions involving this compound are alkenes, formed through the Wittig reaction. The specific alkene produced depends on the aldehyde or ketone used as the reactant.

Scientific Research Applications

Benzyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for benzyl(triphenyl)phosphanium;hydrobromide involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to form the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(triphenyl)phosphanium;hydrobromide is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This stability allows for the selective formation of alkenes, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C25H23BrP+

Molecular Weight

434.3 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;

InChI Key

WTEPWWCRWNCUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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